(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S2/c1-15-10-16(2)23-21(11-15)28(14-22(29)33-5)25(35-23)26-24(30)19-6-8-20(9-7-19)36(31,32)27-12-17(3)34-18(4)13-27/h6-11,17-18H,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKFRXWSDSOJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=CC(=C4S3)C)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in oncology and antimicrobial research. Understanding its biological activity involves examining its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
- Molecular Formula: C24H25N3O4S2
- Molecular Weight: 483.6 g/mol
- CAS Number: 868377-92-8
The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and survival. Research indicates that compounds with thiazole moieties often exhibit anti-cancer properties by targeting specific kinases and disrupting mitotic processes.
Inhibition of Mitotic Kinesins
Recent studies have shown that related thiazole derivatives can inhibit HSET (KIFC1), a kinesin crucial for centrosome clustering in cancer cells. The inhibition leads to the formation of multipolar spindles, resulting in aberrant cell division and increased apoptosis in cancer cells. For instance, a related compound demonstrated micromolar inhibition of HSET, indicating potential for this compound to exhibit similar effects .
Biological Activity Data
The following table summarizes key findings related to the biological activities of thiazole derivatives, including the compound :
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| HSET Inhibition | 2.7 | Kinesin HSET | |
| Cytotoxicity (MCF-7 Cells) | 50 | Breast Cancer Cell Line | |
| Antimicrobial Activity | Variable | Various Pathogens |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines including MCF-7 and HeLa. The results indicated that specific structural modifications enhanced potency against these cell lines, suggesting a strong correlation between structure and biological activity.
- Antimicrobial Efficacy
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and substituents significantly influence biological activity. For example:
- Methyl groups on the benzothiazole enhance lipophilicity and improve cellular uptake.
- The presence of sulfonamide groups contributes to increased potency against specific cancer targets.
Scientific Research Applications
The compound exhibits a range of biological activities that can be categorized as follows:
Anticancer Activity
Research indicates that compounds with thiazole moieties, similar to (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, have shown promising results in inhibiting cancer cell proliferation. A study highlighted that derivatives of thiazoles displayed significant inhibition of key kinases involved in cancer progression, such as TAK1 and HSET . The sulfonamide group in the structure may enhance binding affinity to target enzymes, disrupting their functions and leading to reduced tumor growth.
Antimicrobial Properties
Thiazole-containing compounds are recognized for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. The mechanism is believed to involve interference with essential microbial processes, possibly through enzyme inhibition or receptor interaction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and sulfonamide group can significantly affect biological activity. For instance:
- Substituents on the thiazole ring can enhance potency against specific targets.
- The morpholine sulfonyl group may improve solubility and bioavailability .
Case Study 1: Anticancer Efficacy
In a recent study focusing on multiple myeloma treatments, compounds similar to this compound were tested for their ability to inhibit tumor cell growth. Results showed significant reduction in phosphorylated TAK1 levels in treated cells compared to controls, indicating a potential pathway for therapeutic intervention .
Case Study 2: Antibacterial Testing
Another investigation examined the antibacterial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations lower than those used for standard antibiotics like streptomycin. This suggests its potential as an alternative or adjunctive therapy in treating bacterial infections .
Comparison with Similar Compounds
Key Observations:
Benzothiazole Core: The target compound shares the benzo[d]thiazole scaffold with Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate . However, the latter’s indole and cyanoacetate groups enhance π-π stacking and electrophilicity, contributing to its anticancer activity.
Sulfonyl Linkage: The morpholino-sulfonyl group in the target compound differs from the triazine-sulfonyl group in metsulfuron-methyl . The latter’s triazine ring enhances herbicidal activity by targeting plant-specific enzymes, whereas the morpholino group may improve solubility and pharmacokinetics in mammalian systems.
Ester Side Chains: The methyl acetate group in the target compound contrasts with the ethyl cyanoacetate in and carbamates in . These modifications influence metabolic stability and target binding affinity.
Q & A
Q. What synthetic strategies are recommended for the preparation of this compound?
A multi-step approach is typically required, involving:
- Sulfonylation : Introduce the 2,6-dimethylmorpholino sulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine under anhydrous conditions .
- Imine formation : Couple the sulfonylated benzoyl derivative with a 5,7-dimethylbenzo[d]thiazol-2-amine precursor in the presence of a dehydrating agent (e.g., POCl₃) to form the (Z)-imine configuration. Control reaction temperature (0–5°C) to minimize E-isomer formation .
- Esterification : Use methyl 2-chloroacetate with a base (e.g., K₂CO₃) for the final esterification step .
Q. How can spectroscopic techniques confirm the structure and stereochemistry?
- NMR : Analyze H and C NMR for characteristic peaks:
- Benzothiazole protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.5 ppm for morpholine methyl groups), and Z-imine configuration (distinct coupling patterns) .
Q. What steps ensure regioselectivity in benzothiazole ring formation?
- Use Lewis acid catalysts (e.g., ZnCl₂) during cyclization of 2-aminothiophenol derivatives with carbonyl precursors to direct ring closure at the 5,7-dimethyl positions .
- Monitor reaction progress via TLC to prevent over-oxidation or side-product formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the coupling reaction?
- Factors to test : Temperature, molar ratio of reactants, and catalyst concentration.
- Response variables : Yield, Z/E isomer ratio.
- Methodology : Use a Central Composite Design (CCD) to model interactions between variables. For example, prioritize low temperatures (0–10°C) and excess sulfonylated benzoyl chloride (1.2–1.5 eq) to maximize Z-isomer formation .
- Statistical validation : Apply ANOVA to identify significant factors and refine reaction conditions .
Q. How to resolve contradictions in spectral data for Z/E mixtures?
- Chromatographic separation : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate Z and E isomers .
- Dynamic NMR : Perform variable-temperature H NMR to study isomerization kinetics and assign configurations based on coalescence temperatures .
- X-ray crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond angles/planarity of the imine group .
Q. What strategies maintain stereochemical integrity during imine formation?
- Steric hindrance : Use bulky solvents (e.g., DMF) or additives (e.g., molecular sieves) to slow isomerization .
- Low-temperature kinetics : Conduct reactions below -10°C to favor the thermodynamically stable Z-isomer .
- Catalytic control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetric induction during imine synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
